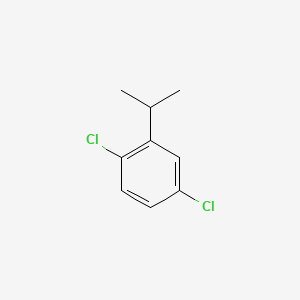
Benzene, 1,4-dichloro-2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,4-dichloro-2-(1-methylethyl)-, also known as 2,5-dichlorotoluene, is an organic compound with the molecular formula C9H10Cl2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and an isopropyl group is substituted at the 2 position. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, 1,4-dichloro-2-(1-methylethyl)- can be synthesized through several methods. One common method involves the chlorination of toluene derivatives. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) in the presence of a catalyst like ferric chloride (FeCl3) under controlled temperature conditions. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (C3H7Cl) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
In industrial settings, the production of benzene, 1,4-dichloro-2-(1-methylethyl)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,4-dichloro-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and catalysts like iron or aluminum chloride.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Benzene, 1,4-dichloro-2-(1-methylethyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug intermediate.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which benzene, 1,4-dichloro-2-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This process can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dichloro-: Similar structure but lacks the isopropyl group.
Toluene, 2,5-dichloro-: Similar structure but with a methyl group instead of an isopropyl group.
Benzene, 1,4-dichloro-2-[(1-methylethyl)thio]-: Contains a thioether group instead of a simple isopropyl group.
Uniqueness
Benzene, 1,4-dichloro-2-(1-methylethyl)- is unique due to the presence of both chlorine atoms and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific industrial and research applications .
Propriétés
Numéro CAS |
4132-70-1 |
|---|---|
Formule moléculaire |
C9H10Cl2 |
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
1,4-dichloro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |
Clé InChI |
AUEXDQNETNFJPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
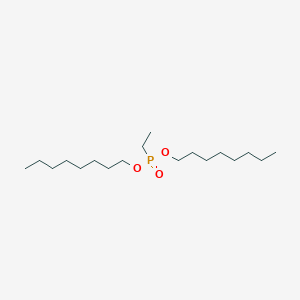
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)

![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)

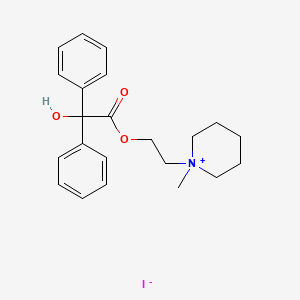
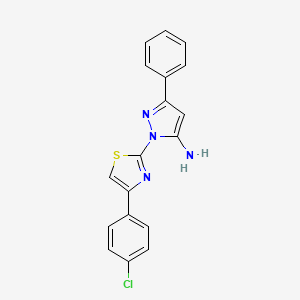
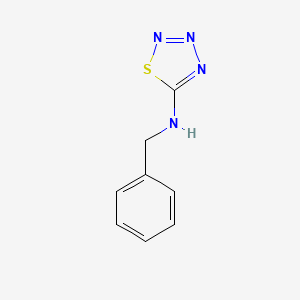
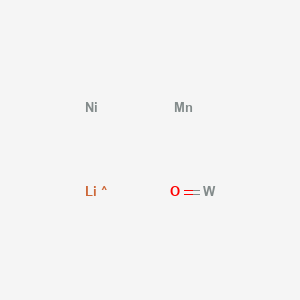
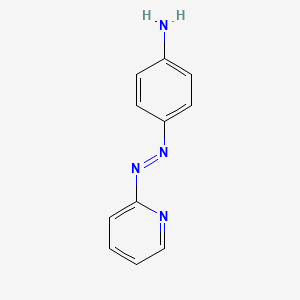
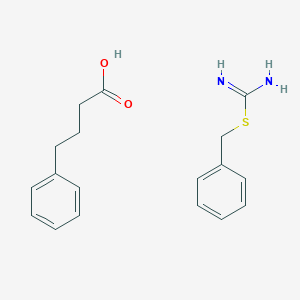
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
